Lower Lipophilicity (LogP) Compared to Chlorexolone Directs Solubility and Extraction Behaviour
The 1,3‑dioxo compound exhibits a lower partition coefficient (LogP = 2.22) than its 3‑oxo analog Clorexolone (LogP = 2.61), indicating reduced lipophilicity. This difference is relevant for solvent selection, liquid‑liquid extraction, and reversed‑phase chromatographic method development [1][2].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.22 |
| Comparator Or Baseline | Clorexolone (CAS 2127-01-7): LogP = 2.61 |
| Quantified Difference | ΔLogP = 0.39 (target less lipophilic) |
| Conditions | Predicted and experimentally consistent LogP values from authoritative sources; Sielc data for target, ContaminantDB prediction for Clorexolone. |
Why This Matters
A lower LogP directly impacts retention time in reversed‑phase HPLC and solubility in aqueous‑organic mixtures, making the dioxo compound a superior choice when a more polar internal standard or a less lipophilic synthetic intermediate is required.
- [1] SIELC Technologies, Inc. 6‑Chloro‑2‑cyclohexyl‑2,3‑dihydro‑1,3‑dioxo‑1H‑isoindole‑5‑sulphonamide. LogP value listed as 2.22. 2018. https://sielc.com/6-chloro-2-cyclohexyl-23-dihydro-13-dioxo-1h-isoindole-5-sulphonamide View Source
- [2] ContaminantDB. Chlorexolone (CHEM020681). Predicted LogP = 2.61 (ALOGPS). 2016. https://contaminantdb.ca/contaminants/CHEM020681 View Source
